{1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
Overview
Description
{1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 2397 , which may influence its bioavailability.
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can exhibit a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Preparation Methods
The synthesis of {1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Introduction of the amine group: The oxadiazole intermediate is then reacted with an appropriate amine to introduce the ethylamine moiety.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
{1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar compounds to {1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride include other oxadiazole derivatives, such as:
- {1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
- {1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
- {1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct reactivity and biological effects.
Properties
IUPAC Name |
1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-7-4-3-5-9(6-7)10-13-11(8(2)12)15-14-10;/h3-6,8H,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENMJKGXFHEPFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-74-9 | |
Record name | 1,2,4-Oxadiazole-5-methanamine, α-methyl-3-(3-methylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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